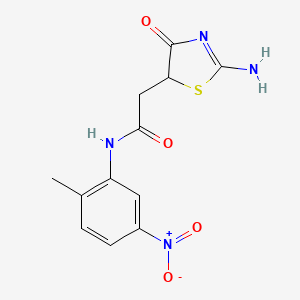

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds structurally related to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide, often involves cyclocondensation reactions of suitable precursors. These syntheses are characterized by the formation of the thiazolidinone ring, which is a crucial structural feature contributing to the compound's biological activity. For example, the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based thiazolidinone derivatives has been reported to show potent antibacterial and antifungal agents, highlighting the synthetic versatility and biological relevance of thiazolidinone compounds (Shiv Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of the 1,3-thiazolidin-4-one backbone, which plays a pivotal role in the compound's interaction with biological targets. Advanced techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) studies have been employed to elucidate the crystal and molecular structures of these compounds, providing insights into their structural conformations and the nature of intermolecular interactions (Rachida Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo a variety of chemical reactions that are central to their chemical properties and biological activities. These reactions include cyclocondensation, nucleophilic addition, and substitution reactions that enable the introduction of various functional groups into the thiazolidinone core. The chemical reactivity of these compounds is influenced by the thiazolidinone ring's electronic and steric properties, which can be modified to enhance biological activity or improve physicochemical properties (Apoorva Upadhyay et al., 2010).

Aplicaciones Científicas De Investigación

Thiazolidin-4-one Derivatives

Thiazolidin-4-ones, including compounds like 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide, represent a significant class in medicinal chemistry due to their extensive pharmacological potential. The structural core of thiazolidin-4-ones has been a focus in the development of pharmaceuticals, evidenced by their presence in various commercial medications. These compounds have demonstrated promising activities against different diseases, marking them as vital candidates in medicinal chemistry research (Santos, Silva, & Jones, 2018).

Biological Potential and Stability

The biological potential of thiazolidin-4-ones is underscored by their role in the synthesis of crucial non-natural amino acids and their conjugates, which have potential medical applications. These compounds have been utilized in therapeutic and agrochemical applications due to their diverse biological and pharmacological activities. The synthesis methodologies for these compounds have evolved over time, with an increasing emphasis on green chemistry and environmentally friendly approaches (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Green Chemistry and Environmental Considerations

The adoption of green chemistry in the synthesis of thiazolidin-4-ones is a response to environmental awareness and the visible signs of Earth's depletion. This approach not only addresses the urgent need for sustainable practices but also aligns with the growing demand for environmentally benign synthesis routes (Santos, Silva, & Jones, 2018).

Pharmacological Importance

The significance of thiazolidin-4-ones in pharmacology is not limited to a single aspect of medical research. Their versatility is seen in their ability to serve as key components in developing compounds with anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. This multifaceted biological activity makes them crucial scaffolds for designing new drugs (Mech, Kurowska, & Trotsko, 2021).

Propiedades

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-6-2-3-7(16(19)20)4-8(6)14-10(17)5-9-11(18)15-12(13)21-9/h2-4,9H,5H2,1H3,(H,14,17)(H2,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLQEBIEGSCIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-imino-4-oxothiazolidin-5-yl)-N-(2-methyl-5-nitrophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)

![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)

![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)